molecular formula C25H21N3O B3899295 (2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE

(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE

Cat. No.: B3899295
M. Wt: 379.5 g/mol
InChI Key: OSSGWHOGIFENEL-CCEZHUSRSA-N
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Description

(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-2-19-10-12-20(13-11-19)24(29)15-14-22-18-28(23-8-4-3-5-9-23)27-25(22)21-7-6-16-26-17-21/h3-18H,2H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSGWHOGIFENEL-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and a substituted benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Epoxides or diketones.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA or proteins, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but lacking the specific substituents.

    Flavonoids: A class of compounds with a similar backbone but different functional groups.

    Dichloroaniline: Aniline derivatives with chlorine substituents.

Uniqueness

(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole and pyridine rings enhances its potential for diverse applications compared to simpler chalcones or flavonoids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE
Reactant of Route 2
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(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE

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